molecular formula C23H21ClN4O3 B12694932 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- CAS No. 103255-83-0

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-

Cat. No.: B12694932
CAS No.: 103255-83-0
M. Wt: 436.9 g/mol
InChI Key: MENRZGQHZLNTSV-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a piperidinol core linked to a naphthyridine and isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperidinol core through reduction or substitution reactions.
  • Coupling of the naphthyridine and isoindolinone moieties via acylation or condensation reactions.
  • Purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of cost-effective reagents and catalysts.
  • Implementation of continuous flow chemistry for improved efficiency.
  • Adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Research: Explored for its potential as a therapeutic agent in treating diseases such as cancer or infections.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol Derivatives: Compounds with similar piperidinol cores but different substituents.

    Naphthyridine Compounds: Compounds featuring the naphthyridine moiety with various functional groups.

    Isoindolinone Derivatives: Compounds with the isoindolinone structure and different side chains.

Uniqueness

The uniqueness of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

103255-83-0

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3H-isoindol-1-one

InChI

InChI=1S/C23H21ClN4O3/c24-19-7-5-14-6-8-20(26-22(14)25-19)28-18(16-3-1-2-4-17(16)23(28)31)13-21(30)27-11-9-15(29)10-12-27/h1-8,15,18,29H,9-13H2

InChI Key

MENRZGQHZLNTSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl

Origin of Product

United States

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